molecular formula C23H26ClFN4S B4127221 1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No.: B4127221
M. Wt: 445.0 g/mol
InChI Key: XQLINZZWAXBISN-UHFFFAOYSA-N
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Description

1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a complex organic compound that features a thiourea group attached to a substituted phenyl ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea typically involves multiple steps:

    Formation of the substituted phenyl ring: The starting material, 4-(butan-2-yl)phenylamine, is reacted with thiophosgene to form the corresponding isothiocyanate.

    Formation of the substituted pyrazole ring: Separately, 1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole is synthesized through a series of reactions involving the appropriate benzyl chloride and pyrazole derivatives.

    Coupling reaction: The final step involves the reaction of the isothiocyanate with the substituted pyrazole to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of 1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The substituted phenyl and pyrazole rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]thiourea: Lacks the 3,5-dimethyl substitution on the pyrazole ring.

    1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea: Contains a urea group instead of a thiourea group.

Uniqueness

1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is unique due to the presence of both the thiourea group and the specific substitutions on the phenyl and pyrazole rings. These structural features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN4S/c1-5-14(2)17-9-11-18(12-10-17)26-23(30)27-22-15(3)28-29(16(22)4)13-19-20(24)7-6-8-21(19)25/h6-12,14H,5,13H2,1-4H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLINZZWAXBISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=C(N(N=C2C)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Reactant of Route 2
Reactant of Route 2
1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Reactant of Route 4
Reactant of Route 4
1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Reactant of Route 5
Reactant of Route 5
1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Reactant of Route 6
Reactant of Route 6
1-[4-(butan-2-yl)phenyl]-3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

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